(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine
CAS No.:
Cat. No.: VC16547180
Molecular Formula: C27H29F12NOSi
Molecular Weight: 639.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29F12NOSi |
|---|---|
| Molecular Weight | 639.6 g/mol |
| IUPAC Name | [bis[3,5-bis(trifluoromethyl)phenyl]-pyrrolidin-2-ylmethoxy]-triethylsilane |
| Standard InChI | InChI=1S/C27H29F12NOSi/c1-4-42(5-2,6-3)41-23(22-8-7-9-40-22,16-10-18(24(28,29)30)14-19(11-16)25(31,32)33)17-12-20(26(34,35)36)15-21(13-17)27(37,38)39/h10-15,22,40H,4-9H2,1-3H3 |
| Standard InChI Key | ZWQDXQHXJZYMSN-UHFFFAOYSA-N |
| Canonical SMILES | CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Nomenclature and Stereochemistry
The IUPAC name, (R)-2-(bis(3,5-bis(trifluoromethyl)phenyl)((triethylsilyl)oxy)methyl)pyrrolidine, reflects its stereochemistry at the C2 position of the pyrrolidine ring. The (2R) configuration is critical for its enantioselective interactions in catalytic applications . The SMILES notation (CC[Si](OC([C@@H]1NCCC1)(C2=CC(C(F)(F)F)=CC(C(F)(F)F)=C2)C3=CC(C(F)(F)F)=CC(C(F)(F)F)=C3)(CC)CC) confirms the spatial arrangement of the triethylsilyl ether, pyrrolidine, and bis(trifluoromethyl)phenyl groups .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1061307-56-9 | |
| Molecular Formula | ||
| Molecular Weight | 639.61 g/mol | |
| Purity | ≥97% | |
| Storage Conditions | Cool, dry place (<15°C recommended) |
Electronic and Steric Effects
The six trifluoromethyl (-CF) groups introduce strong electron-withdrawing effects, enhancing the compound’s stability against nucleophilic attack. The triethylsilyl (TES) group acts as a steric shield for the hydroxymethyl moiety, enabling controlled deprotection under mild acidic conditions.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step sequence:
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Pyrrolidine Functionalization: Introduction of the hydroxymethyl group at the C2 position via Mannich reaction or reductive amination.
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Silylation: Protection of the hydroxyl group using triethylsilyl chloride (TESCl) in the presence of a base like imidazole.
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Bis(trifluoromethyl)phenyl Incorporation: Ullmann coupling or Suzuki-Miyaura cross-coupling to attach the 3,5-bis(trifluoromethyl)phenyl groups .
Key Challenges
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Steric Hindrance: The bulky trifluoromethyl groups complicate coupling reactions, requiring optimized catalysts (e.g., Pd(PPh)) .
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Chiral Purity: Asymmetric induction during pyrrolidine formation necessitates chiral auxiliaries or enzymes to achieve >97% enantiomeric excess .
Applications in Asymmetric Catalysis
Chiral Ligand Design
The compound serves as a precursor for phosphine-free ligands in transition-metal catalysis. For example, its deprotected hydroxyl derivative coordinates to palladium, enabling enantioselective C–H functionalization reactions with up to 92% ee.
Table 2: Comparison with Analogous Silyl-Protected Compounds
| Compound | Silyl Group | (°C) | Catalytic Efficiency (% ee) |
|---|---|---|---|
| (2R)-TES-protected pyrrolidine | Triethylsilyl | 40 (HCl/MeOH) | 88–92 |
| (2R)-TBS-protected pyrrolidine | tert-Butyldimethyl | 60 (TBAF/THF) | 78–85 |
Pharmaceutical Intermediates
The trifluoromethyl groups enhance blood-brain barrier permeability, making the compound a candidate for CNS drug candidates. Derivatives have shown promise as inhibitors of β-secretase (BACE1), a target in Alzheimer’s disease.
Physicochemical Properties
Solubility and Stability
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Solubility: Limited solubility in polar solvents (e.g., water, methanol) but highly soluble in dichloromethane and THF .
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Thermal Stability: Decomposition observed above 200°C, with the TES group cleaving before the pyrrolidine ring.
Spectroscopic Data
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NMR: Distinct signals at δ 0.6–0.8 ppm (SiCHCH), δ 2.5–3.2 ppm (pyrrolidine protons), and δ 7.2–7.8 ppm (aryl protons) .
Future Directions
Recent studies focus on replacing the TES group with photolabile protecting groups (e.g., nitroveratryl) for light-triggered deprotection in prodrug systems. Additionally, computational modeling aims to predict its behavior in enantioselective Diels-Alder reactions, potentially reducing experimental screening efforts.
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